3-Phenyl-1H-pyrazole-5-sulfonyl chloride
Overview
Description
3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S . It has a molecular weight of 242.69 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrazolesulfonyl chlorides, including this compound, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored at a temperature between 2-8 ?C .Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrazole derivatives are known to modify through nucleophilic and electrophilic substitution reactions .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in lab experiments is its high reactivity towards amino groups. This reactivity makes it an ideal reagent for the modification of biomolecules. However, its high reactivity can also be a limitation, as it can lead to the modification of unintended biomolecules, resulting in unwanted effects.
Future Directions
There are several future directions for the use of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new bioactive molecules using this compound as a starting material. Furthermore, the identification of new biomolecules that can be modified by this compound can lead to the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its high reactivity towards amino groups makes it an ideal reagent for the modification of biomolecules. The future directions for the use of this compound are promising and can lead to the development of new therapeutic agents.
Scientific Research Applications
3-Phenyl-1H-pyrazole-5-sulfonyl chloride is widely used in scientific research as a reagent for the synthesis of various bioactive molecules. It is used in the synthesis of sulfonylureas, which are a class of antidiabetic drugs. It is also used in the synthesis of sulfonamide antibiotics, which are used to treat bacterial infections. Furthermore, it is used in the synthesis of sulfonylhydrazides, which have antitumor activity.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biochemical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Molecular Mechanism
It is known that pyrazoles can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific molecular mechanisms of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride remain to be determined.
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNCBUMLPNXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277246 | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1277168-02-1 | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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